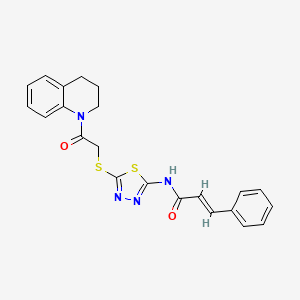

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

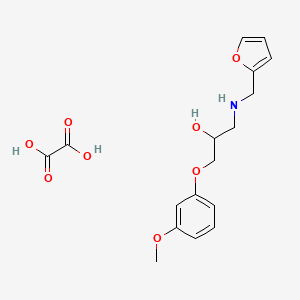

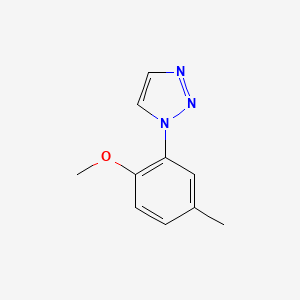

“2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole” is a compound that contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . This compound is related to other compounds that have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as HRMS, IR, 1H and 13C NMR experiments . In silico docking and molecular dynamics simulations have also been used to study these compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described. For example, the benzimidazole nuclei are condensed with various substituted piperazines to obtain targeted benzimidazole–piperazine hybrids .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound “2-(4-(4-Fluorophenyl)piperazin-1-yl)-1H-benz[d]imidazole” has a melting point of 216–218 °C .Aplicaciones Científicas De Investigación

Metabolic Pathways and Enzymatic Reactions

- Cytochrome P450 Enzymes Involvement : The metabolism of related compounds, such as Lu AA21004, involves oxidation processes catalyzed by cytochrome P450 enzymes. This includes the formation of various metabolites through pathways mediated by CYP2D6, CYP2C9, CYP3A4/5, and other enzymes (Hvenegaard et al., 2012).

Pharmacological and Therapeutic Applications

- Potential in Alzheimer’s Disease Treatment : SAM-760, a 5HT6 antagonist and a structurally related compound, was studied for its efficacy in treating Alzheimer’s disease. Its metabolism primarily involves CYP3A with a significant impact on drug-drug interactions (Sawant-Basak et al., 2018).

- Antimalarial and Antiviral Properties : N-(phenylsulfonyl)acetamide derivatives, including aminothiazole and aminooxazole, have shown in vitro antimalarial activity. These compounds also demonstrated potential against SARS-CoV-2 in molecular docking studies (Fahim & Ismael, 2021).

Antimicrobial and Antiparasitic Activities

- Trypanosoma Brucei Inhibition : Derivatives like 2-(2-Benzamido)ethyl-4-phenylthiazole showed inhibitory effects against Trypanosoma brucei, responsible for human African trypanosomiasis. However, in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).

- Antibacterial Properties : Some triazole derivatives, including those with piperazine components, exhibited antimicrobial activities against a range of microorganisms (Bektaş et al., 2007).

Chemical Synthesis and Reactivity

- Electrochemical Synthesis : Studies have shown the electrochemical synthesis of derivatives, involving oxidation steps with arylsulfinic acids and the formation of benzoquinone derivatives (Nematollahi et al., 2014).

Molecular Docking and Computational Studies

- Molecular Docking Analysis : Computational calculations and molecular docking studies have been conducted on related sulfonamide derivatives for their reactivity and potential pharmacological applications (Al-Ghulikah et al., 2021).

Mecanismo De Acción

Direcciones Futuras

The future directions for research on similar compounds include further investigation into their antiviral therapeutic potential . Some derivatives have shown outstanding efficacy in both computational simulations and live subjects, suggesting their potential as promising candidates warranting further exploration .

Propiedades

IUPAC Name |

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c25-28(26,17-18-7-3-1-4-8-18)24-13-11-23(12-14-24)15-21-22-20(16-27-21)19-9-5-2-6-10-19/h1-10,16H,11-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELZZWGGQARNLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-phenylthiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)

![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)

methanone](/img/structure/B2693094.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B2693096.png)

![3-[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methylamino]-1-pyrrolidin-1-ylpropan-1-one;hydrochloride](/img/structure/B2693098.png)